molecular formula C10H21O6P B14237417 Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester CAS No. 213262-84-1

Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester

Cat. No.: B14237417
CAS No.: 213262-84-1
M. Wt: 268.24 g/mol
InChI Key: ZDSWQRZUEXCNMO-UHFFFAOYSA-N
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Description

Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a diethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester typically involves the esterification of butanoic acid with 1-[(diethoxyphosphinyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butanoic acid and 1-[(diethoxyphosphinyl)oxy]ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Butanoic acid and 1-[(diethoxyphosphinyl)oxy]ethanol.

    Transesterification: New esters and alcohols.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing butanoic acid and 1-[(diethoxyphosphinyl)oxy]ethanol, which can further participate in various biochemical pathways. The diethoxyphosphinyl group may also interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: Similar ester structure but lacks the diethoxyphosphinyl group.

    Butanoic acid, methyl ester: Another ester derivative of butanoic acid with a methyl group instead of the diethoxyphosphinyl group.

Uniqueness

Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

213262-84-1

Molecular Formula

C10H21O6P

Molecular Weight

268.24 g/mol

IUPAC Name

1-diethoxyphosphoryloxyethyl butanoate

InChI

InChI=1S/C10H21O6P/c1-5-8-10(11)15-9(4)16-17(12,13-6-2)14-7-3/h9H,5-8H2,1-4H3

InChI Key

ZDSWQRZUEXCNMO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)OP(=O)(OCC)OCC

Origin of Product

United States

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